Higher Lipophilicity (XLogP3)
Replacing the N1‑methyl group of (E)-3-(dimethylamino)-1-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one (CAS 1001500-19-1) with an ethyl group raises the predicted partition coefficient XLogP3 from 0.7 to 1.0, a 0.3 log unit increase that corresponds to roughly a 2‑fold increase in octanol/water partitioning . Higher lipophilicity can enhance membrane permeation in cell‑based assays and alter retention times in reversed‑phase HPLC, making the ethyl analog distinguishable in both biological and analytical workflows.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 |
| Comparator Or Baseline | (E)-3-(Dimethylamino)-1-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one; XLogP3 = 0.7 |
| Quantified Difference | ΔXLogP3 = +0.3 (approx. 2‑fold increase in log P) |
| Conditions | Predicted by XLogP3 algorithm; both compounds measured as neutral species |
Why This Matters
Procurement decisions for lead‑optimization programs or analytical method development should account for this 0.3 log unit lipophilicity difference, which directly impacts compound partitioning and retention behavior.
